molecular formula C25H27N3O B2470502 5-(4-Benzhydrylpiperazin-1-yl)-1,5,6,7-tetrahydroindol-4-one CAS No. 439094-56-1

5-(4-Benzhydrylpiperazin-1-yl)-1,5,6,7-tetrahydroindol-4-one

Cat. No.: B2470502
CAS No.: 439094-56-1
M. Wt: 385.511
InChI Key: DSZFPFDPEPAIMR-UHFFFAOYSA-N
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Description

5-(4-Benzhydrylpiperazin-1-yl)-1,5,6,7-tetrahydroindol-4-one is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a piperazine ring substituted with a benzhydryl group and an indole moiety, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Benzhydrylpiperazin-1-yl)-1,5,6,7-tetrahydroindol-4-one typically involves the reaction of benzhydrylpiperazine with an indole derivative under specific conditions. One common method includes the use of a solvent such as dichloromethane or ethanol, with a catalyst like palladium on carbon to facilitate the reaction . The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of high-pressure reactors and automated systems can further enhance the scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

5-(4-Benzhydrylpiperazin-1-yl)-1,5,6,7-tetrahydroindol-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted indole derivatives, which can be further utilized in the synthesis of more complex molecules .

Scientific Research Applications

5-(4-Benzhydrylpiperazin-1-yl)-1,5,6,7-tetrahydroindol-4-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, including its role as an inhibitor in enzyme studies.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(4-Benzhydrylpiperazin-1-yl)-1,5,6,7-tetrahydroindol-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-Benzhydrylpiperazin-1-yl)-1,5,6,7-tetrahydroindol-4-one stands out due to its unique indole moiety, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications .

Properties

IUPAC Name

5-(4-benzhydrylpiperazin-1-yl)-1,5,6,7-tetrahydroindol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N3O/c29-25-21-13-14-26-22(21)11-12-23(25)27-15-17-28(18-16-27)24(19-7-3-1-4-8-19)20-9-5-2-6-10-20/h1-10,13-14,23-24,26H,11-12,15-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSZFPFDPEPAIMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CN2)C(=O)C1N3CCN(CC3)C(C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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